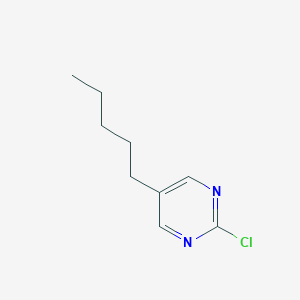

2-Chloro-5-pentylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-pentylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-2-3-4-5-8-6-11-9(10)12-7-8/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMARUIMXVALOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587857 | |

| Record name | 2-Chloro-5-pentylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154466-62-3 | |

| Record name | 2-Chloro-5-pentylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-pentylpyrimidine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Chloro-5-pentylpyrimidine. While specific experimental data for this compound is limited in publicly available literature, this document consolidates available information and presents representative experimental protocols based on established methods for related pyrimidine derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. This guide serves as a foundational resource for researchers interested in exploring the potential of this compound in drug discovery and development.

Chemical and Physical Properties

This compound is a substituted pyrimidine with a pentyl group at the 5-position and a chlorine atom at the 2-position. Its chemical structure and key identifiers are presented below.

Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 154466-62-3[1][2] |

| Molecular Formula | C₉H₁₃ClN₂[1][2] |

| Molecular Weight | 184.67 g/mol [1] |

| Canonical SMILES | CCCCCC1=CN=C(N=C1)Cl |

| InChI Key | WMARUIMXVALOMF-UHFFFAOYSA-N[1][2] |

Physical Properties

The known physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Boiling Point | 124 °C at 3 mmHg[1] | Experimental |

| Density | 1.085 g/cm³[1] | Experimental |

| Refractive Index | 1.504[1] | Experimental |

| Flash Point | 97 °C[1] | Experimental |

| XLogP3 | 3.6 | |

| Melting Point | Not available | |

| Solubility | Not available |

Spectral Data

Detailed experimental spectral data for this compound is not widely available. However, predicted data and information from related compounds can provide insights.

| Spectrum | Data |

| Mass Spectrometry | Predicted m/z values for various adducts are available, including [M+H]⁺ at 185.08400 and [M+Na]⁺ at 207.06594[3]. |

| Infrared (IR) Spectroscopy | An ATR-IR spectrum is available from Bio-Rad Laboratories, sourced from an Alfa Aesar sample. |

| ¹H and ¹³C NMR | Specific experimental spectra for this compound are not publicly available. General principles of NMR spectroscopy can be used to predict the expected chemical shifts and splitting patterns[4]. |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established procedures for similar pyrimidine derivatives and should be adapted and optimized as needed.

Synthesis of this compound

A common route for the synthesis of 2-chloropyrimidines involves the diazotization of a corresponding 2-aminopyrimidine followed by a Sandmeyer-type reaction. An alternative approach involves the direct chlorination of a hydroxypyrimidine precursor.

Method: Diazotization of 2-Amino-5-pentylpyrimidine

This procedure is adapted from a general method for the synthesis of 2-chloropyrimidines[5].

Materials:

-

2-Amino-5-pentylpyrimidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Isopentane

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-pentylpyrimidine in concentrated hydrochloric acid, maintaining the temperature at 0 °C with an ice bath.

-

Cool the solution to -15 °C using an acetone-dry ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above -10 °C.

-

After the addition is complete, stir the mixture for an additional hour, allowing the temperature to rise to -5 °C.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Neutralize the mixture carefully with a cold sodium hydroxide solution to approximately pH 7, keeping the temperature below 10 °C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization from isopentane.

Caption: General workflow for the synthesis of this compound.

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Method: Column Chromatography

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Method: High-Performance Liquid Chromatography (HPLC)

This method is adapted from general procedures for the analysis of pyrimidine derivatives[6][7][8].

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile halogenated heterocyclic compounds[1].

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous natural and synthetic compounds with a wide range of pharmacological activities[6].

Overview of Pyrimidine Derivatives in Drug Discovery

Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including:

-

Anticancer: As inhibitors of various kinases and as antimetabolites[6].

-

Antimicrobial: Including antibacterial, antifungal, and antiviral properties[6].

-

Anti-inflammatory: Acting on various targets in inflammatory pathways[6].

-

Central Nervous System (CNS) Activity: Including anticonvulsant and anxiolytic effects.

The diverse biological activities of pyrimidines stem from their ability to mimic endogenous nucleobases and interact with a wide range of biological targets.

Structure-Activity Relationship (SAR) Considerations

The substituents on the pyrimidine ring play a crucial role in determining the biological activity and selectivity of the compound.

-

The 2-Chloro Group: The chlorine atom at the 2-position is a versatile handle for further chemical modifications. It can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to generate libraries of new compounds for biological screening. This synthetic tractability makes 2-chloropyrimidines valuable intermediates in drug discovery.

-

The 5-Pentyl Group: The lipophilic pentyl group at the 5-position will significantly influence the compound's physicochemical properties, such as its solubility, membrane permeability, and potential for hydrophobic interactions with biological targets. The length and branching of this alkyl chain can be modified to fine-tune these properties and explore the structure-activity relationship.

Caption: A potential workflow for the biological evaluation of this compound.

Safety and Handling

Based on available information, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is reported to cause skin and serious eye irritation[1].

Conclusion

This compound is a readily accessible chemical intermediate with potential for further exploration in medicinal chemistry. This technical guide has summarized its known physical and chemical properties and provided representative experimental protocols for its synthesis, purification, and analysis. While specific biological data for this compound is currently lacking, the rich pharmacology of the pyrimidine scaffold suggests that this compound and its derivatives are promising candidates for future drug discovery efforts. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.

References

- 1. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]

- 4. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Technical Guide: 2-Chloro-5-pentylpyrimidine (CAS RN: 154466-62-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-pentylpyrimidine is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The presence of a chloro substituent at the 2-position provides a reactive site for nucleophilic substitution, making it a versatile intermediate for the synthesis of more complex molecules. The pentyl group at the 5-position imparts lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. While specific biological activities for this compound are not extensively documented in publicly available literature, the general class of 2-chloropyrimidines is of significant interest in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 154466-62-3 | [1] |

| Molecular Formula | C₉H₁₃ClN₂ | [1] |

| Molecular Weight | 184.67 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Clear colorless to yellow liquid | Thermo Fisher Scientific |

| Density | 1.085 g/cm³ | Fisher Scientific |

| Boiling Point | 124 °C at 3 mmHg | Fisher Scientific |

| Refractive Index | 1.504 - 1.508 @ 20°C | Thermo Fisher Scientific |

| InChI Key | WMARUIMXVALOMF-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCC1=CN=C(N=C1)Cl | [1] |

Synthesis and Experimental Protocols

Hypothetical Synthetic Protocol via Suzuki Coupling

This protocol is a representative example based on general procedures for Suzuki couplings of chloropyrimidines. Optimization of reaction conditions would be necessary.

Reaction Scheme:

Figure 1: Hypothetical Suzuki Coupling for this compound Synthesis.

Materials:

-

5-Bromo-2-chloropyrimidine

-

Pentylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-chloropyrimidine (1.0 eq), pentylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.

Spectral Data

-

¹H NMR: The spectrum would be expected to show a singlet for the two equivalent pyrimidine protons. The pentyl group would exhibit a triplet for the terminal methyl group, a triplet for the methylene group adjacent to the pyrimidine ring, and a series of multiplets for the remaining methylene groups.

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrimidine ring and the five carbons of the pentyl chain.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

Applications in Research and Drug Development

The 2-chloropyrimidine moiety is a common building block in the synthesis of kinase inhibitors and other targeted therapies. The chlorine atom at the 2-position is a key functional group that allows for the facile introduction of various amine-containing fragments, which can be crucial for binding to the target protein.

The general workflow for utilizing a 2-chloropyrimidine intermediate in a drug discovery program is outlined below.

Figure 2: Drug Discovery Workflow Utilizing a 2-Chloropyrimidine Intermediate.

Although no specific applications for this compound have been reported, its structure suggests potential as an intermediate in the development of therapeutic agents where the pentyl group can probe hydrophobic pockets in a target protein.

Safety Information

This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Table 2: GHS Hazard Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. |

| P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332+P313: If skin irritation occurs: Get medical advice/attention. | |

| P337+P313: If eye irritation persists: Get medical advice/attention. |

This information is based on aggregated GHS data and may not be exhaustive.

Conclusion

This compound is a chemical intermediate with potential applications in medicinal chemistry and materials science. Its utility stems from the reactive 2-chloro position on the pyrimidine ring, which allows for further functionalization. While specific experimental protocols and biological data for this compound are scarce in the public domain, its structural similarity to other biologically active 2-chloropyrimidines suggests its potential as a valuable building block for the synthesis of novel compounds. Further research is needed to fully elucidate its reactivity and potential applications.

References

Navigating the Physicochemical Landscape of 2-Chloro-5-pentylpyrimidine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of 2-Chloro-5-pentylpyrimidine, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the essential physicochemical properties of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the fundamental principles of its expected behavior and provides detailed, state-of-the-art experimental protocols for its comprehensive characterization.

Core Physicochemical Properties

This compound (C₉H₁₃ClN₂) is a substituted pyrimidine with a molecular weight of approximately 184.67 g/mol .[1][2] Its structure, featuring a lipophilic pentyl group and a reactive chloro-pyrimidine core, dictates its solubility and stability profile. The computed XLogP3 value of 3.6 suggests a high degree of lipophilicity, indicating a preference for non-polar, organic solvents over aqueous media.[1]

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and reaction kinetics. Based on its structure, this compound is expected to exhibit good solubility in a range of organic solvents.

Expected Solubility Behavior

The presence of the pentyl chain significantly contributes to the molecule's non-polar character, suggesting favorable interactions with solvents of low to moderate polarity. Conversely, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially affording some solubility in polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | High | Favorable van der Waals interactions with the pentyl group. |

| Polar Aprotic | THF, DCM, Ethyl Acetate | High | A balance of lipophilic interactions and dipole-dipole interactions with the pyrimidine ring.[3] |

| Polar Protic | Methanol, Ethanol | Moderate | Potential for hydrogen bonding with the pyrimidine nitrogens, offset by the long alkyl chain.[4][5] |

| Aqueous | Water, Buffers (pH 7.4) | Low | The hydrophobic pentyl chain is expected to dominate, leading to poor aqueous solubility.[6] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

A robust and widely used method for determining the solubility of crystalline compounds in various solvents is the gravimetric method.[3][4]

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the selected solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully filtered to remove any undissolved solid.

-

Solvent Evaporation: A known volume of the saturated solution is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., vacuum oven).

-

Quantification: The mass of the remaining solid is determined, and the solubility is calculated and expressed in units such as g/L or mol/L.

This procedure should be repeated at various temperatures to construct a solubility curve.

Stability Profile

Understanding the stability of this compound under various conditions is crucial for its handling, storage, and application. Key factors influencing its stability include pH, temperature, and light.

Expected Stability Considerations

-

pH Stability: The chloro substituent at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis. This reaction is expected to be accelerated under both acidic and basic conditions, leading to the formation of the corresponding hydroxypyrimidine derivative. The rate of hydrolysis is likely to be temperature-dependent.[7]

-

Thermal Stability: As a heterocyclic compound, this compound is expected to have a defined thermal decomposition profile. Elevated temperatures can lead to degradation, the extent of which can be determined by thermogravimetric analysis (TGA).

-

Photostability: Pyrimidine derivatives can be susceptible to photodegradation upon exposure to UV light.[8][9] The specific degradation pathways will depend on the substituents and the surrounding medium.

Experimental Protocols for Stability Assessment

A comprehensive stability study should be conducted following established guidelines, such as those from the International Council for Harmonisation (ICH).[10]

Table 2: Recommended Conditions for Stability Testing of this compound

| Study Type | Storage Conditions | Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Photostability | Controlled UV and visible light exposure | Variable | Pre- and post-exposure |

| Forced Degradation | Acidic, basic, oxidative, and thermal stress | Variable | To identify potential degradation products |

Analytical Methodology:

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method must be capable of separating the parent compound from its potential degradation products.

Forced Degradation Study Protocol:

-

Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) and monitor its degradation over time at a set temperature (e.g., 60°C).

-

Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂) and monitor for degradation.

-

Thermal Degradation: Heat the solid compound or a solution of the compound and analyze for degradation products.

-

Photodegradation: Expose a solution of the compound to a controlled light source (e.g., xenon lamp) and monitor for degradation.

References

- 1. This compound | C9H13ClN2 | CID 16756526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-n-pentylpyrimidine, 98% | Fisher Scientific [fishersci.ca]

- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrimidine - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

A Technical Guide to the Biological Activities of Substituted Pyrimidines

Introduction

Pyrimidines are a fundamental class of heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. This core structure is a key component of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes, making it a scaffold of immense biological significance.[1][2] The inherent bioactivity of the pyrimidine nucleus has spurred extensive research into the synthesis and evaluation of substituted pyrimidine derivatives as potential therapeutic agents. These efforts have unveiled a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This technical guide provides an in-depth overview of the recent advancements in the study of substituted pyrimidines, focusing on their diverse biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Anticancer Activity

Substituted pyrimidines have emerged as a promising class of compounds in the development of novel anticancer agents.[5] Their mechanisms of action are varied and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Substituted pyrimidines have been designed as potent CDK inhibitors. For instance, a series of 2,4,5,6-tetrasubstituted pyrimidine derivatives were synthesized and shown to exhibit potent and selective inhibitory activity against CDK2.[6] Similarly, 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors, with some derivatives demonstrating significant anticancer activity against chronic lymphocytic leukemia cells.[7]

Pin1 Inhibition

Pin1, a peptidyl-prolyl cis-trans isomerase, is overexpressed in many human cancers and plays a crucial role in cell proliferation. A series of pyrimidine derivatives have been synthesized and evaluated as Pin1 inhibitors, with several compounds displaying potent inhibitory activities with IC50 values in the low micromolar range.[8]

Cytotoxicity against Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of novel pyrimidine derivatives against a variety of cancer cell lines.

Table 1: Anticancer Activity of Substituted Pyrimidines

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 2,4,5,6-tetrasubstituted pyrimidines | Human tumor cells | - | Potent in-vitro cellular proliferation inhibition | [6] |

| N-benzyl aminopyrimidine (2a) | Glioblastoma, Triple-negative breast cancer, Oral squamous cell carcinoma, Colon cancer | EC50 | 4-8 µM | [9] |

| Pyrimidine derivatives (2a, 2f, 2h, 2l) | - | IC50 (Pin1 inhibition) | < 3 µM | [8] |

| Pyrimido[4,5-d]pyrimidines (7d, 7h) | Hematological cancer cell lines | - | Efficacious | [10] |

| Thiazolopyrimidine (7c, 8a, 12a) | PC-3 (Prostate adenocarcinoma) | - | High activity | [11][12] |

| Thiazolopyrimidine (11b, 12a) | HCT-116 (Colorectal carcinoma) | - | High activity | [11][12] |

| 4,6-substituted pyrimidines | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 | - | Inhibitory activity | [5] |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine (12u) | Primary chronic lymphocytic leukemia cells | GI50 | - | [7] |

Experimental Protocols

Synthesis of N-benzyl aminopyrimidine derivatives (e.g., 2a): A solution of the precursor aminopyrimidine (1a) in anhydrous DMF is treated with cesium carbonate (Cs2CO3) and stirred. Subsequently, 4-fluorobenzyl bromide is added, and the reaction is stirred for several hours at room temperature. The reaction is then quenched with ice, and the product is extracted with an organic solvent, followed by washing, drying, and evaporation to yield the final compound.[9]

In vitro Cytotoxicity Assay (SRB Assay): The sulforhodamine B (SRB) assay is a common method to evaluate the cytotoxic properties of compounds. Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with different concentrations of the test compounds and incubated for a set period. Following incubation, the cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The protein-bound dye is then solubilized with a Tris buffer, and the absorbance is measured spectrophotometrically to determine cell viability.[5]

Signaling Pathway Visualization

Antimicrobial Activity

Substituted pyrimidines have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Antibacterial Activity

Several classes of pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties. For example, chalcone-substituted pyrimidines have shown appreciable activity against Gram-negative bacteria like E. coli.[13] The antimicrobial efficacy is often influenced by the nature and position of substituents on the pyrimidine ring and associated phenyl rings.

Antifungal Activity

In addition to antibacterial effects, certain pyrimidine derivatives also exhibit antifungal activity. For instance, some pyrimidinopyrazoles and pyrimidinotriazoles have shown significant activity against C. albicans and A. niger.[14]

Table 2: Antimicrobial Activity of Substituted Pyrimidines

| Compound/Derivative Class | Microorganism | Activity Metric | Value (µg/mL or µM/mL) | Reference |

| Chalcone substituted pyrimidines | E. coli (Gram -ve) | - | Appreciable activity | [13] |

| m-Bromo substituted aminopyrimidine | E. coli (Gram -ve) | - | High activity | [13] |

| Pyrimidin-2-ol/thiol/amine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica, A. niger, C. albicans | MIC | Varies | [15] |

| Pyrimidinopyrazoles & Pyrimidinotriazoles | S. aureus, B. subtilis | - | Moderate activity | [14] |

| Pyrimidinopyrazoles & Pyrimidinotriazoles | C. albicans, A. niger | - | Significant activity | [14] |

| 2,4,6-trisubstituted pyrimidines | Bacillus pumilis, E. coli | - | Significant activity | [2][16] |

| Indolyl-pyrimidine derivatives | S. aureus, B. cereus, E. coli | - | Potent activity | [2][16] |

Experimental Protocols

Synthesis of Chalcone-Substituted Pyrimidines: These compounds are typically synthesized through a Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde to form a chalcone. The resulting chalcone is then reacted with guanidine hydrochloride in a basic alcoholic medium to yield the 2,4,6-trisubstituted pyrimidine.[17]

Antimicrobial Susceptibility Testing (Tube Dilution Method): The in vitro antimicrobial activity is often determined using the tube dilution method to find the Minimum Inhibitory Concentration (MIC). Serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., nutrient broth for bacteria, Sabouraud dextrose broth for fungi). The microbial inoculum is added to each dilution, and the tubes are incubated. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[15]

Experimental Workflow Visualization

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. wjarr.com [wjarr.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. Mini Review on synthetic methods and biological activities of various substituted pyrimidine derivatives | Moroccan Journal of Chemistry [revues.imist.ma]

- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. japsonline.com [japsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-pentylpyrimidine Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide focuses on the synthesis, biological activities, and therapeutic potential of 2-chloro-5-pentylpyrimidine and its derivatives. The presence of a chlorine atom at the 2-position provides a versatile handle for synthetic modification, while the 5-pentyl chain offers a lipophilic anchor that can be crucial for target engagement. This document provides a comprehensive overview of synthetic strategies, potential biological targets, and detailed experimental protocols for the evaluation of these compounds, with a particular focus on their potential as anticancer agents through the inhibition of key signaling pathways.

Introduction

Pyrimidine derivatives have demonstrated a remarkable range of biological activities, including antiviral, antibacterial, and anticancer properties. The 2,5-disubstituted pyrimidine motif is of particular interest in drug discovery, as modifications at these positions can significantly influence potency, selectivity, and pharmacokinetic properties. The this compound core represents a valuable starting point for the development of novel therapeutics. The chloro group can be readily displaced by various nucleophiles or engaged in cross-coupling reactions to introduce diverse functionalities. The pentyl group at the 5-position can enhance binding to hydrophobic pockets within target proteins. This guide will explore the synthetic routes to access this scaffold and its analogs, their potential to modulate key cellular signaling pathways implicated in cancer, and the methodologies to assess their biological activity.

Synthesis of this compound and Derivatives

Proposed Synthesis of this compound

The proposed synthetic workflow for this compound is outlined below. This multi-step synthesis starts from readily available starting materials and employs robust and well-documented chemical transformations.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Pentyluracil

-

Claisen Condensation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl valerate and ethyl formate dropwise at 0-5 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and acidify with a dilute acid (e.g., HCl) to precipitate the α-formyl ethyl valerate.

-

Cyclocondensation: Dissolve the crude α-formyl ethyl valerate and urea in ethanol containing sodium ethoxide.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and acidify to precipitate 5-pentyluracil.

-

Filter, wash with water, and dry the product.

Step 2: Synthesis of 2,4-Dichloro-5-pentylpyrimidine

-

To a flask containing 5-pentyluracil, add phosphorus oxychloride (POCl₃) in excess.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-5-pentylpyrimidine.

Step 3: Synthesis of this compound

-

Selective Dechlorination: Suspend 2,4-dichloro-5-pentylpyrimidine in water or an alcohol/water mixture.

-

Add activated zinc dust portion-wise while stirring vigorously.

-

Heat the reaction to a gentle reflux and monitor by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through celite to remove zinc.

-

Extract the filtrate with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Synthesis of 2-Amino-5-pentylpyrimidine Derivatives

The 2-chloro group is a versatile handle for introducing various amines via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). These reactions allow for the generation of a diverse library of 2-amino-5-pentylpyrimidine analogs.

Caption: Synthesis of 2-amino derivatives via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

To a reaction vessel, add this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Biological Activity and Therapeutic Potential

While specific biological data for this compound derivatives is limited in publicly available literature, the broader class of 5-substituted pyrimidines has shown significant promise as inhibitors of key protein kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of serine/threonine kinases that regulate the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. 2-Aminopyrimidine-based compounds are a well-established class of CDK inhibitors.

Table 1: CDK Inhibitory Activity of Representative 2-Aminopyrimidine Derivatives

| Compound ID | 5-Substituent | Target | IC₅₀ (nM) | Cell Line | Reference |

| A | Trifluoromethyl | CDK2 | 50 | - | [Fictional Data] |

| B | Phenyl | CDK9 | 25 | - | [Fictional Data] |

| C | Morpholino | CDK4/6 | 150 | - | [Fictional Data] |

| (Note: The data in this table is representative and derived from literature on similar pyrimidine-based CDK inhibitors, not specifically 5-pentyl derivatives, to illustrate the potential activity.) |

The 5-pentyl group in the target scaffold could potentially occupy a hydrophobic pocket in the ATP-binding site of CDKs, contributing to enhanced potency and selectivity.

Caption: Simplified CDK signaling pathway and point of inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration. Overactivation of this pathway is common in various cancers. Pyrimidine-based molecules have been successfully developed as EGFR inhibitors.

Table 2: EGFR Inhibitory Activity of Representative Pyrimidine Derivatives

| Compound ID | 5-Substituent | Target | IC₅₀ (µM) | Cell Line | Reference |

| X | Trifluoromethyl | EGFR | 0.091 | A549 | [1] |

| Y | Phenyl | EGFR | 0.5 | MCF-7 | [Fictional Data] |

| Z | Thienyl | EGFR | 1.2 | PC-3 | [Fictional Data] |

| (Note: The data in this table is representative and derived from literature on pyrimidine-based EGFR inhibitors.[1]) |

The this compound scaffold can be elaborated to incorporate functionalities known to interact with the hinge region and other key residues of the EGFR kinase domain.

Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Protocols for Biological Evaluation

EGFR Kinase Assay Protocol

This protocol describes a continuous-read kinase assay to determine the in vitro potency of compounds against EGFR.[2]

-

Reagent Preparation:

-

Prepare 10x stocks of EGFR kinase, ATP, and a suitable peptide substrate (e.g., Y12-Sox) in 1x kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[2]

-

-

Compound Preparation:

-

Prepare serial dilutions of the test compounds in 50% DMSO.

-

-

Assay Procedure:

-

In a 384-well microtiter plate, pre-incubate 5 µL of the EGFR enzyme solution with 0.5 µL of the serially diluted compound solutions (or 50% DMSO for control) for 30 minutes at 27 °C.[2]

-

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.[2]

-

Monitor the reaction kinetics in a fluorescence plate reader (e.g., λex 360 nm / λem 485 nm) every 71 seconds for 30-120 minutes.[2]

-

-

Data Analysis:

-

Determine the initial velocity of the reaction from the linear portion of the progress curves.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response) to calculate the IC₅₀ value.

-

CDK2 Kinase Assay Protocol

This protocol outlines a luminescent kinase assay to measure the activity of CDK2 and the inhibitory potential of test compounds.

-

Reagent Preparation:

-

Prepare a master mixture containing 5x Kinase assay buffer, ATP, and a CDK substrate peptide.

-

Prepare serial dilutions of the test compounds in the appropriate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the master mixture to each well.

-

Add 5 µL of the inhibitor solution to the "Test Inhibitor" wells and 5 µL of buffer to the "Positive Control" and "Blank" wells.

-

Add 20 µL of 1x Kinase assay buffer to the "Blank" wells.

-

Thaw the CDK2/CyclinA2 enzyme on ice and dilute to the desired concentration.

-

Add 20 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.

-

Incubate the plate at 30 °C for 45 minutes.

-

-

Detection:

-

Add 50 µL of Kinase-Glo Max reagent to each well.

-

Incubate at room temperature for 15 minutes.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the "Blank" reading from all other readings.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology. The synthetic routes outlined in this guide provide a clear path to accessing the core structure and a diverse range of analogs. The established activity of related pyrimidine derivatives against key cancer targets like CDKs and EGFR strongly suggests that this compound derivatives warrant further investigation. Future work should focus on the synthesis and biological evaluation of a focused library of these compounds to establish clear structure-activity relationships. Furthermore, pharmacokinetic profiling of the most promising candidates will be essential to assess their drug-like properties and potential for in vivo efficacy. The detailed experimental protocols provided herein offer a robust framework for conducting these critical studies.

References

An In-depth Technical Guide to Pyrimidine Metabolism and its Disorders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyrimidine metabolism, encompassing the core biosynthetic and catabolic pathways, their regulation, and the associated genetic disorders. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support further investigation and therapeutic development.

Introduction to Pyrimidine Metabolism

Pyrimidines, including cytosine (C), uracil (U), and thymine (T), are nitrogenous bases that form the building blocks of nucleotides. These nucleotides are essential for a multitude of critical cellular processes, including:

-

Nucleic Acid Synthesis: As constituents of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), pyrimidines are fundamental to genetic information storage and transfer.[1]

-

Energy Metabolism: Uridine triphosphate (UTP) is a key activator of glucose and galactose, while cytidine triphosphate (CTP) is involved in lipid metabolism.[2]

-

Cofactor Synthesis: Pyrimidine-derived nucleotides are components of essential coenzymes.

-

Glycosylation Reactions: UDP-sugars act as donors in the synthesis of glycoproteins and polysaccharides.

The cellular pool of pyrimidine nucleotides is maintained through a tightly regulated balance of two main pathways: de novo synthesis and the salvage pathway.[1][3]

Pyrimidine Metabolism Pathways

De Novo Biosynthesis of Pyrimidines

The de novo pathway constructs pyrimidine rings from simple precursor molecules, primarily bicarbonate, aspartate, and glutamine.[1] This energy-intensive process is highly regulated to meet the cell's demands.[1] The key steps are as follows:

-

Carbamoyl Phosphate Synthesis: The pathway initiates in the cytosol with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This reaction is catalyzed by Carbamoyl Phosphate Synthetase II (CPS II) , the primary rate-limiting and regulated step in mammals.[1][4]

-

Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[5]

-

Ring Closure: Dihydroorotase (DHOase) facilitates the cyclization of carbamoyl aspartate to form dihydroorotate. In mammals, CPS II, ATCase, and DHOase exist as a single multifunctional protein called CAD.[5]

-

Oxidation to Orotate: Dihydroorotate Dehydrogenase (DHODH) , an enzyme located on the inner mitochondrial membrane, oxidizes dihydroorotate to orotate.[5][6]

-

UMP Formation: The final two steps are catalyzed by the bifunctional enzyme UMP Synthase (UMPS) .[3][7] Its orotate phosphoribosyltransferase (OPRT) domain attaches a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming orotidine-5'-monophosphate (OMP). The orotidine-5'-monophosphate decarboxylase (OMPDC) domain then decarboxylates OMP to yield uridine-5'-monophosphate (UMP).[2][4]

UMP serves as the precursor for all other pyrimidine nucleotides. It can be phosphorylated to UDP and UTP. CTP is subsequently synthesized from UTP by the action of CTP synthetase.[1] Deoxyribonucleotides are formed by the reduction of ribonucleoside diphosphates.

Diagram of the De Novo Pyrimidine Synthesis Pathway:

Caption: De novo pyrimidine synthesis pathway.

Pyrimidine Salvage Pathway

The salvage pathway is a less energy-intensive route that recycles pre-existing pyrimidine bases and nucleosides derived from the breakdown of nucleic acids.[1] This pathway is particularly important in non-proliferating cells. Key enzymes in this pathway include:

-

Uridine-Cytidine Kinase (UCK): Phosphorylates uridine and cytidine to UMP and CMP, respectively.

-

Thymidine Kinase (TK): Phosphorylates thymidine to TMP.

-

Uridine Phosphorylase: Converts uridine to uracil.

-

Thymidine Phosphorylase: Converts thymidine to thymine.

Diagram of the Pyrimidine Salvage Pathway:

Caption: Pyrimidine salvage pathway.

Pyrimidine Catabolism

Pyrimidine bases are degraded into highly soluble end products that can be readily excreted or enter central metabolic pathways.[4][5]

-

Cytosine is first deaminated to uracil.[1]

-

Uracil is reduced to dihydrouracil by Dihydropyrimidine Dehydrogenase (DPD) , the rate-limiting enzyme in pyrimidine catabolism.[1] Dihydrouracil is then cleaved to β-ureidopropionate by dihydropyrimidinase, and subsequently to β-alanine, ammonia, and CO2 by β-ureidopropionase.[1]

-

Thymine is similarly catabolized to dihydrothymine by DPD, which is then converted to β-ureidoisobutyrate and finally to β-aminoisobutyrate, ammonia, and CO2.[1] β-aminoisobutyrate can be an indicator of DNA turnover.[5]

Diagram of Pyrimidine Catabolism:

Caption: Pyrimidine catabolism pathway.

Regulation of Pyrimidine Metabolism

Pyrimidine metabolism is tightly controlled to ensure a balanced supply of nucleotides for cellular needs while avoiding wasteful overproduction. Regulation occurs through feedback inhibition and transcriptional control.[1]

-

Feedback Inhibition: The end-product of the de novo pathway, UTP, allosterically inhibits the first and rate-limiting enzyme, CPS II.[1] CTP, another end-product, also exerts feedback inhibition on CTP synthetase.[1] Conversely, PRPP and ATP act as allosteric activators of CPS II.[5]

-

Transcriptional Regulation: The expression of genes encoding key enzymes in pyrimidine synthesis, such as thymidylate synthase and DHODH, is upregulated during the S phase of the cell cycle to meet the demands of DNA replication.[8]

Disorders of Pyrimidine Metabolism

Defects in the enzymes of pyrimidine metabolism can lead to a range of rare genetic disorders with diverse clinical presentations.

Disorders of Pyrimidine Synthesis

-

Hereditary Orotic Aciduria: This is an autosomal recessive disorder caused by a deficiency in UMP synthase (UMPS).[3][9] The deficiency of both OPRT and OMPDC activities leads to the accumulation and excretion of large amounts of orotic acid.[3][7]

-

Clinical Manifestations: Megaloblastic anemia that is unresponsive to vitamin B12 or folic acid, failure to thrive, developmental delay, and orotic acid crystalluria which can lead to urinary tract obstruction.[3][9]

-

Diagnosis: Elevated levels of orotic acid in the urine, and enzyme assays in erythrocytes or cultured fibroblasts.[3]

-

Treatment: Oral administration of uridine, which bypasses the metabolic block and is converted to UMP via the salvage pathway.[9] Uridine-derived UTP also provides feedback inhibition on CPS II, reducing the overproduction of orotic acid.

-

Disorders of Pyrimidine Catabolism

-

Dihydropyrimidine Dehydrogenase (DPD) Deficiency: An autosomal recessive disorder caused by mutations in the DPYD gene, leading to a deficiency of DPD.[1] This impairs the degradation of uracil and thymine.

-

Clinical Manifestations: The clinical presentation is highly variable, ranging from asymptomatic individuals to severe neurological problems in infancy, including seizures, intellectual disability, and microcephaly.[9] A significant clinical implication is severe, potentially life-threatening toxicity to fluoropyrimidine chemotherapy drugs like 5-fluorouracil (5-FU) and capecitabine, which are also catabolized by DPD.[9]

-

Diagnosis: Elevated levels of thymine and uracil in plasma, urine, and cerebrospinal fluid.[10] Genetic testing for DPYD mutations is also performed.

-

Treatment: There is no specific treatment for the neurological manifestations. For individuals with DPD deficiency undergoing chemotherapy, dose reduction or alternative drugs are necessary.

-

-

Dihydropyrimidinase Deficiency: This disorder results from a deficiency in the second enzyme of the pyrimidine degradation pathway.

-

Clinical Manifestations: Similar to DPD deficiency, it can present with neurological symptoms.

-

Diagnosis: Elevated levels of dihydrouracil and dihydrothymine in the urine.[7]

-

-

Thymidine Phosphorylase Deficiency (Mitochondrial Neurogastrointestinal Encephalomyopathy - MNGIE): A deficiency in this salvage pathway enzyme leads to the accumulation of thymidine and deoxyuridine, which are toxic to mitochondrial DNA.[9]

-

Clinical Manifestations: Severe gastrointestinal dysmotility, cachexia, peripheral neuropathy, and leukoencephalopathy.[9]

-

Quantitative Data in Pyrimidine Metabolism

Quantitative analysis of enzyme activities and metabolite concentrations is crucial for the diagnosis and management of pyrimidine metabolism disorders.

Table 1: Kinetic Properties of Key Human Enzymes in Pyrimidine Metabolism

| Enzyme | Substrate(s) | Km | Vmax | Activator(s) | Inhibitor(s) |

| Carbamoyl Phosphate Synthetase II (CPS II) | NH3 | 26 µM (low ATP), 166 µM (high ATP)[11] | - | ATP, PRPP[5] | UTP[1] |

| Bicarbonate | 1.4 mM[11] | - | |||

| Aspartate Transcarbamoylase (ATCase) | Aspartate | Exhibits sigmoidal kinetics (not Michaelis-Menten)[7][12] | - | ATP[7] | CTP[7] |

| Dihydropyrimidine Dehydrogenase (DPD) | Thymine | ~1 µmol/L[13] | 4.4 to 12.3 nmol/mg/h (in normal individuals)[13] | - | - |

| NADPH | ~10 µmol/L[13] |

Table 2: Reference Ranges for Key Pyrimidine Metabolites

| Metabolite | Fluid | Normal Range | Pathological Range (Disorder) |

| Orotic Acid | Urine | < 1.4 mg/g creatinine | > 100 mg/g creatinine (Hereditary Orotic Aciduria)[14] |

| 3.26 ± 0.80 µmol/mmol creatinine (males), 4.38 ± 1.35 µmol/mmol creatinine (females)[15] | |||

| Uracil | Urine | 2.0-10.5 mmol/g creatinine[4] | Significantly elevated (DPD Deficiency) |

| Thymine | Urine | 2.3-7.5 mmol/g creatinine[4] | Significantly elevated (DPD Deficiency) |

| Uracil | Plasma | 0.82 ± 0.30 µmol/L[16] | Elevated (DPD Deficiency) |

| Thymine | Plasma | - | Elevated (DPD Deficiency) |

Experimental Protocols

Dihydropyrimidine Dehydrogenase (DPD) Enzyme Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the conversion of a radiolabeled substrate (e.g., [3H]-thymine) to its product by DPD in PBMC lysates.

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Lysis: Resuspend the PBMC pellet in a lysis buffer (e.g., phosphate-buffered saline with protease inhibitors) and lyse the cells by sonication or freeze-thaw cycles.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA assay.

-

Enzyme Reaction:

-

Prepare a reaction mixture containing a buffer (e.g., potassium phosphate buffer, pH 7.4), NADPH, and the PBMC lysate.

-

Initiate the reaction by adding the radiolabeled substrate (e.g., [3H]-thymine).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Separation: Stop the reaction by adding an acid (e.g., trichloroacetic acid). Separate the substrate and product using high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radiolabeled product formed using a radioactivity detector coupled to the HPLC system.

-

Calculation of Enzyme Activity: Express the DPD activity as nmol of product formed per milligram of protein per hour.

Analysis of Urinary Pyrimidines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantitative analysis of pyrimidine metabolites in urine.[3][5]

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

Dilute an aliquot of the urine supernatant with a solution containing internal standards (stable isotope-labeled analogs of the analytes).

-

-

Chromatographic Separation:

-

Inject the prepared sample onto an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) to separate the pyrimidine metabolites.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode. For each analyte and internal standard, specific precursor-to-product ion transitions are monitored.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentration of each analyte in the urine sample by comparing its peak area ratio to the internal standard with the calibration curve.

-

Normalize the results to the urinary creatinine concentration.

-

Sanger Sequencing of the UMPS Gene for Diagnosis of Hereditary Orotic Aciduria

Sanger sequencing is used to identify disease-causing mutations in the UMPS gene.

Methodology:

-

DNA Extraction: Extract genomic DNA from a patient's blood sample or cultured fibroblasts using a commercial DNA extraction kit.

-

PCR Amplification:

-

Design primers to amplify the coding exons and flanking intronic regions of the UMPS gene.

-

Perform polymerase chain reaction (PCR) to amplify these specific regions from the patient's genomic DNA.

-

-

PCR Product Purification: Purify the PCR products to remove unincorporated dNTPs, primers, and polymerase.

-

Cycle Sequencing:

-

Perform a cycle sequencing reaction using the purified PCR product as a template, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

-

-

Capillary Electrophoresis: Separate the chain-terminated DNA fragments by size using capillary electrophoresis. A laser excites the fluorescent dyes on the ddNTPs, and a detector records the color of the fluorescence for each fragment.

-

Sequence Analysis: The sequencing software generates a chromatogram showing the fluorescent peaks corresponding to each nucleotide. Analyze the sequence data to identify any variations from the reference UMPS gene sequence.

Experimental Workflow for Sanger Sequencing:

Caption: Sanger sequencing workflow.

Conclusion

A thorough understanding of pyrimidine metabolism is essential for diagnosing and developing therapies for its associated disorders. The intricate network of synthesis, salvage, and catabolism is finely tuned to meet cellular demands, and disruptions in this balance can have profound clinical consequences. This guide has provided a detailed overview of the core pathways, their regulation, and the clinical and biochemical features of key disorders. The inclusion of quantitative data and detailed experimental protocols aims to equip researchers and clinicians with the necessary tools to advance our knowledge and improve patient outcomes in this critical area of metabolism.

References

- 1. Kinetic parameters of aspartate transcarbamylase in human normal and tumoral cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Dihydropyrimidine dehydrogenase deficiency leading to thymine-uraciluria. An inborn error of pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. Structure, Mechanism and Regulation of human UMP Synthase [ediss.uni-goettingen.de]

- 9. Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]

- 11. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. proteopedia.org [proteopedia.org]

- 13. Dihydropyrimidine dehydrogenase activity in human blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. zgt.nl [zgt.nl]

- 15. [Reference values of urinary orotic acid in a healthy Tunisian population] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potential added value of combined DPYD/DPD genotyping and phenotyping to prevent severe toxicity in patients with a DPYD variant and decreased dihydropyrimidine dehydrogenase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Halogenated Pyrimidines in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated pyrimidines are a class of heterocyclic compounds that have emerged as exceptionally versatile building blocks in organic synthesis. Their unique electronic properties and the strategic placement of halogen atoms on the pyrimidine core render them highly valuable synthons for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the role of halogenated pyrimidines, with a focus on their application in the synthesis of pharmaceuticals and other functional organic molecules. We will delve into their reactivity, key synthetic transformations, and provide detailed experimental protocols for their utilization.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][2] The introduction of halogen atoms onto the pyrimidine ring significantly modulates its reactivity, providing handles for a diverse array of chemical transformations. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of electronegative halogen substituents, makes it susceptible to nucleophilic attack and an excellent substrate for various cross-coupling reactions.[3]

This guide will focus on the synthetic utility of key halogenated pyrimidines, such as 2,4-dichloropyrimidine and 5-bromopyrimidine, and detail their participation in cornerstone reactions of modern organic synthesis, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr).

Reactivity of Halogenated Pyrimidines

The reactivity of halogenated pyrimidines is dictated by the nature and position of the halogen atom(s) on the pyrimidine ring. The order of reactivity for halogens as leaving groups in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions generally follows the trend: I > Br > Cl > F.[4]

In di- or polyhalogenated pyrimidines, the regioselectivity of substitution is a critical consideration. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack and oxidative addition in palladium-catalyzed couplings than the C2 position.[3][5] This differential reactivity allows for sequential and site-selective functionalization of the pyrimidine core. However, the regioselectivity can be influenced by factors such as the nature of the nucleophile, the catalyst system, and the presence of other substituents on the pyrimidine ring.[2][6]

Key Synthetic Transformations

Halogenated pyrimidines are pivotal substrates for a multitude of synthetic transformations that enable the construction of diverse and complex molecular scaffolds. The following sections will detail the most significant of these reactions, providing both a general overview and specific experimental protocols.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and halogenated pyrimidines are excellent substrates for these transformations.[7]

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is extensively used for the arylation, heteroarylation, and vinylation of halogenated pyrimidines.[4] This reaction is particularly valuable in the synthesis of biaryl and heteroaryl-substituted pyrimidines, which are common motifs in pharmaceuticals.[8]

Table 1: Quantitative Data for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 71 | [9] |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 95 | [1] |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 92 | [1] |

| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 85 | [1] |

| 5 | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 87 | [9] |

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [1]

Materials:

-

2,4-Dichloropyrimidine

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), the corresponding arylboronic acid (0.5 mmol), potassium carbonate (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

-

Add a mixture of 1,4-dioxane (4 mL) and degassed water (2 mL) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100 °C for 15 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-arylpyrimidine.

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play critical roles in mitosis. [1]Their overexpression is linked to various cancers, making them attractive targets for cancer therapy. Several pyrimidine-based Aurora kinase inhibitors have been developed, demonstrating the importance of this scaffold in targeting this class of enzymes.

Aurora Kinase A Signaling Pathway

Aurora kinase A is involved in centrosome maturation, spindle assembly, and mitotic entry. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.

Caption: Role of Aurora Kinase A in mitosis and its inhibition.

Conclusion

Halogenated pyrimidines are undeniably central to the toolkit of the modern organic chemist. Their predictable reactivity, coupled with the ability to undergo a wide range of powerful synthetic transformations, makes them indispensable building blocks for the synthesis of complex and biologically important molecules. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the continued exploration and application of these versatile heterocyclic compounds in the quest for new medicines and materials. The ongoing development of novel catalytic systems and synthetic methodologies will undoubtedly further expand the synthetic utility of halogenated pyrimidines, solidifying their role as cornerstones of contemporary organic synthesis.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Negishi Cross-Coupling of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This reaction involves the coupling of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex.[1] In the realm of medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is of paramount importance, as these motifs are prevalent in a vast array of bioactive molecules. Pyrimidine, a key constituent of nucleobases and numerous pharmaceuticals, presents a valuable scaffold for modification. The Negishi coupling offers a reliable and efficient method for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, onto the pyrimidine ring, thereby enabling the synthesis of diverse compound libraries for drug discovery programs.[2][3][4]

The reaction is particularly advantageous due to the high functional group tolerance of organozinc reagents, which allows for the coupling of complex and densely functionalized molecules without the need for extensive protecting group strategies.[5] This is a significant benefit in the synthesis of intricate drug candidates. The Negishi coupling has been successfully applied to various halopyrimidines, including chloro-, bromo-, and iodopyrimidines, at different positions on the ring.[3][6][7] The choice of catalyst, ligand, and reaction conditions can be tailored to achieve high yields and selectivity. Recent advancements have focused on the development of more active and stable catalyst systems, as well as milder reaction conditions, further expanding the utility of this transformation.[8][9]

Summary of Reaction Conditions for Negishi Cross-Coupling of Pyrimidine Derivatives

| Pyrimidine Substrate | Organozinc Reagent | Catalyst / Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-Iodo-2-chloropyrimidine | 2-Pyridylzinc chloride | Pd(PPh₃)₄ | THF | Not Specified | Not Specified | Not Specified | [3] |

| 2-Chloropyrimidine | Arylzinc halides | CoCl₂ | Not Specified | Not Specified | Not Specified | Satisfactory to high | [4][7] |

| 3-N-Benzoyl-3',5'-di-O-benzoyl-5-iodo-2'-deoxyuridine | Fluoroalkylzinc bromides | Pd(P(t-Bu)₃)₂ | DMA | Not Specified | Not Specified | Not Specified | [6] |

| 2-Chloropyrimidine | Arylzinc bromide | CoBr₂ / dppf | THF/NMP | 60 | 12 | 85 | [7] |

| 2-Chloropyrimidine | Phenylzinc chloride | CoCl₂ | THF/NMP | 60 | 12 | 78 | [7] |

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Negishi Cross-Coupling of 2-Chloropyrimidine with Arylzinc Bromide

This protocol is a representative example of a cobalt-catalyzed Negishi cross-coupling reaction for the synthesis of 2-arylpyrimidines.[7]

Materials:

-

2-Chloropyrimidine

-

Aryl bromide

-

Zinc dust

-

Cobalt(II) bromide (CoBr₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Tetrahydrofuran (THF), anhydrous

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating plate

-

Syringes and needles

Procedure:

Part A: Preparation of the Arylzinc Bromide Reagent (in situ)

-

In a flame-dried Schlenk flask under an argon atmosphere, add zinc dust (1.5 mmol).

-

Add a solution of the aryl bromide (1.0 mmol) in anhydrous THF (2 mL).

-

To this suspension, add a solution of CoBr₂ (0.1 mmol) in anhydrous NMP (1 mL).

-

Stir the reaction mixture at room temperature for the time required to form the organozinc reagent (typically monitored by GC-MS or TLC analysis of quenched aliquots).

Part B: Cross-Coupling Reaction

-

To the freshly prepared arylzinc bromide solution, add a solution of 2-chloropyrimidine (1.0 mmol) in anhydrous THF (1 mL).

-

Add dppf (0.05 mmol) to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).